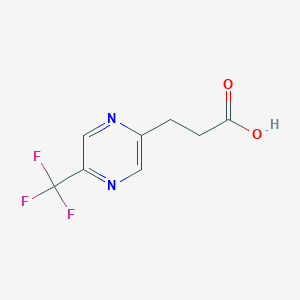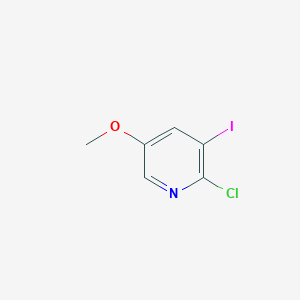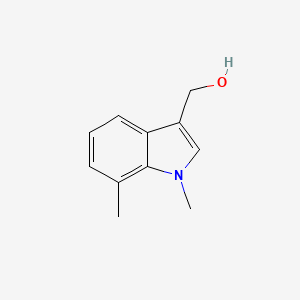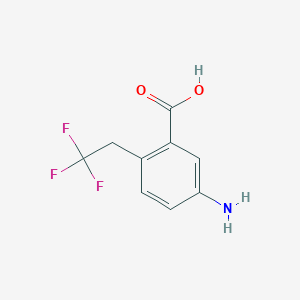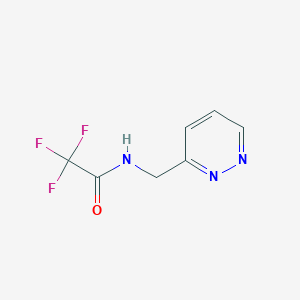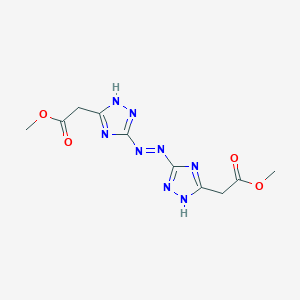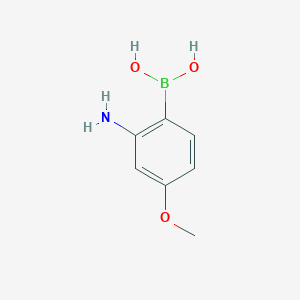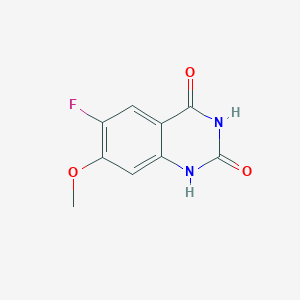
ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, an ethyl ester group, and a diethylaminoethoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The ethyl ester group can be introduced through esterification reactions, and the diethylaminoethoxy side chain can be added via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diethylaminoethoxy side chain may facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the diethylaminoethoxy moiety but lacks the indole core.
3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one: Contains a similar side chain but has a steroid core instead of an indole ring.
Uniqueness
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is unique due to its combination of an indole core with an ethyl ester and a diethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
ethyl 5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-19(5-2)9-10-22-14-7-8-15-13(11-14)12-16(18-15)17(20)21-6-3/h7-8,11-12,18H,4-6,9-10H2,1-3H3 |
Clave InChI |
XWJNGJWHOWDJEO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


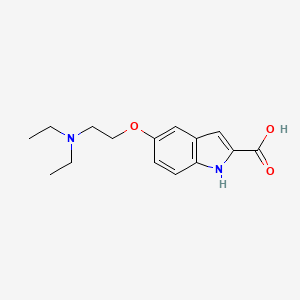
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)



